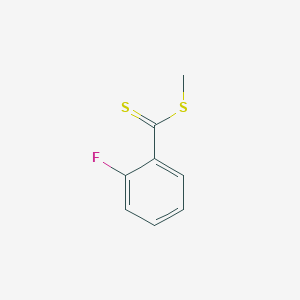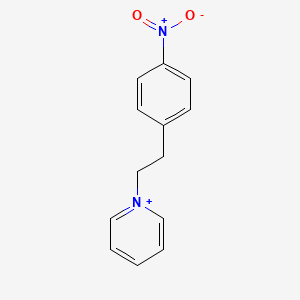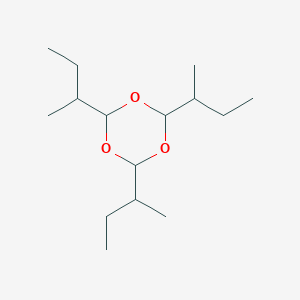
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes three butan-2-yl groups attached to a 1,3,5-trioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane typically involves the reaction of butan-2-yl alcohol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the trioxane ring with butan-2-yl substituents at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress or inflammation.
相似化合物的比较
2,4,6-Tri(butan-2-yl)-1,3,5-triazine: Similar in structure but contains nitrogen atoms in the ring.
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane: Contains oxygen atoms in the ring, making it more reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific arrangement of butan-2-yl groups and the presence of the trioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
112397-21-4 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
2,4,6-tri(butan-2-yl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H30O3/c1-7-10(4)13-16-14(11(5)8-2)18-15(17-13)12(6)9-3/h10-15H,7-9H2,1-6H3 |
InChI 键 |
FTOBSSPHHMYHBC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1OC(OC(O1)C(C)CC)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


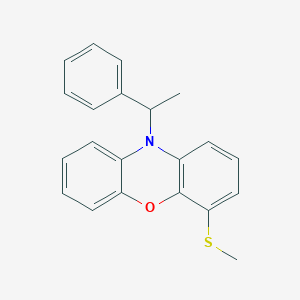
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
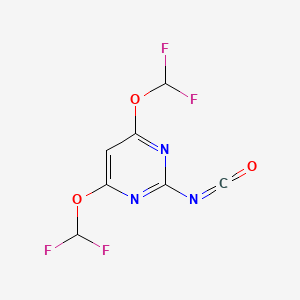
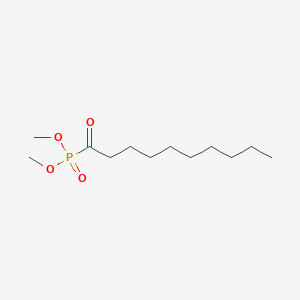


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
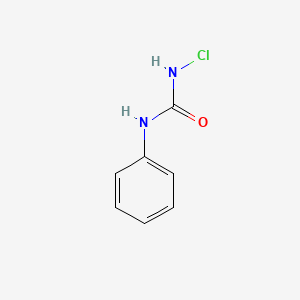

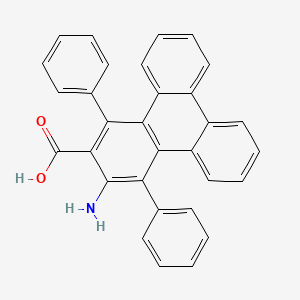
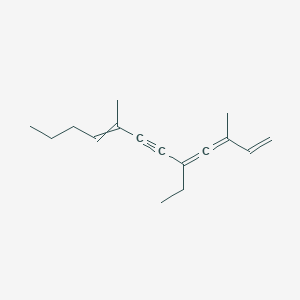
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
